Cas no 820237-06-7 (Benzaldehyde,3-methyl-4-(3-methylbutoxy)-)

Benzaldehyde,3-methyl-4-(3-methylbutoxy)- is a substituted benzaldehyde derivative characterized by the presence of a 3-methylbutoxy group at the 4-position and a methyl group at the 3-position of the benzene ring. This compound is of interest in organic synthesis due to its potential as an intermediate in the production of fragrances, flavors, and pharmaceuticals. The electron-donating substituents influence its reactivity, making it suitable for selective chemical transformations. Its structural features may enhance solubility in nonpolar solvents, facilitating its use in specific reaction conditions. The compound's purity and stability are critical for consistent performance in synthetic applications. Further research may explore its utility in specialized organic frameworks.
Benzaldehyde,3-methyl-4-(3-methylbutoxy)- structure
820237-06-7 structure
Product name:Benzaldehyde,3-methyl-4-(3-methylbutoxy)-
CAS No:820237-06-7
MF:C13H18O2
MW:206.28082
MDL:MFCD16877796
CID:715728
PubChem ID:45096992

Benzaldehyde,3-methyl-4-(3-methylbutoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-methyl-4-(3-methylbutoxy)-
    • 3-methyl-4-(3-methylbutoxy)benzaldehyde
    • 3-methyl-4-(3-methyl-butoxy)benzaldehyde
    • Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- (9CI)
    • 4-(Isopentyloxy)-3-methylbenzaldehyde
    • NZTYQRYRBSTMPK-UHFFFAOYSA-N
    • 820237-06-7
    • 3-Methyl-4-iso-pentoxybenzaldehyde
    • DTXSID40667550
    • AKOS005291196
    • SCHEMBL5451418
    • 3-METHYL-4-(3-METHYLBUTOXY)-BENZALDEHYDE
    • MDL: MFCD16877796
    • Inchi: InChI=1S/C13H18O2/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8-10H,6-7H2,1-3H3
    • InChI Key: NZTYQRYRBSTMPK-UHFFFAOYSA-N
    • SMILES: CC(C)CCOC1=CC=C(C=C1C)C=O

Computed Properties

  • Exact Mass: 206.131
  • Monoisotopic Mass: 206.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 3.9

Benzaldehyde,3-methyl-4-(3-methylbutoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB427682-5g
3-Methyl-4-iso-pentoxybenzaldehyde
820237-06-7
5g
€1373.40 2023-09-04
abcr
AB427682-5 g
3-Methyl-4-iso-pentoxybenzaldehyde
820237-06-7
5g
€1373.40 2023-04-23
Crysdot LLC
CD12028588-1g
4-(Isopentyloxy)-3-methylbenzaldehyde
820237-06-7 97%
1g
$437 2024-07-24
abcr
AB427682-1 g
3-Methyl-4-iso-pentoxybenzaldehyde
820237-06-7
1g
€594.40 2023-04-23
A2B Chem LLC
AC50266-5g
4-(Isopentyloxy)-3-methylbenzaldehyde
820237-06-7 97%
5g
$2831.00 2024-04-19
abcr
AB427682-1g
3-Methyl-4-iso-pentoxybenzaldehyde; .
820237-06-7
1g
€1621.70 2025-02-22
A2B Chem LLC
AC50266-1g
4-(Isopentyloxy)-3-methylbenzaldehyde
820237-06-7 97%
1g
$1205.00 2024-04-19
Crysdot LLC
CD12028588-5g
4-(Isopentyloxy)-3-methylbenzaldehyde
820237-06-7 97%
5g
$1177 2024-07-24

Additional information on Benzaldehyde,3-methyl-4-(3-methylbutoxy)-

Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- (CAS No. 820237-06-7): A Comprehensive Overview

Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- (CAS No. 820237-06-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic benzaldehyde core, substituted with a 3-methylbutoxy group at the para position and a methyl group at the meta position. The combination of these functional groups imparts distinct physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- is particularly noteworthy. The presence of the benzaldehyde moiety provides a reactive carbonyl group, which can participate in a variety of chemical reactions such as nucleophilic addition, reduction, and condensation. The 3-methylbutoxy substituent adds steric bulk and introduces an additional functional handle for further modification. This combination of functional groups makes the compound highly versatile and suitable for use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Recent research has focused on the potential applications of Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- in drug discovery and development. One notable area of interest is its use as an intermediate in the synthesis of novel antiviral agents. Studies have shown that derivatives of this compound exhibit promising antiviral activity against a range of viral pathogens, including influenza and herpes simplex virus. The unique structure of Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- allows for the introduction of functional groups that enhance the antiviral properties of the final product.

In addition to its potential in antiviral drug development, Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- has also been explored for its use in the synthesis of anticancer agents. Research has demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the ability of the compound to target specific cellular pathways involved in cancer progression. The development of such compounds could lead to more effective and less toxic cancer treatments.

The physical properties of Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- are also important considerations for its use in various applications. It is typically a colorless liquid with a characteristic aromatic odor. The compound has a boiling point around 180°C and is soluble in common organic solvents such as ethanol and acetone. These properties make it easy to handle and process in laboratory settings and industrial applications.

In terms of synthesis, Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- can be prepared through several routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with 3-methylbutyl bromide followed by methylation with methyl iodide. This multi-step process yields high purity product with good yield. Another approach involves the direct functionalization of benzaldehyde using transition metal-catalyzed reactions, which can provide more efficient access to the target compound with fewer steps.

The safety profile of Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- is another critical aspect to consider. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that exposure to high concentrations can cause irritation to the eyes and respiratory system. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

In conclusion, Benzaldehyde, 3-methyl-4-(3-methylbutoxy)- (CAS No. 820237-06-7) is a versatile organic compound with significant potential in various fields, particularly in pharmaceuticals and materials science. Its unique chemical structure and physical properties make it an attractive intermediate for the synthesis of more complex molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in modern chemistry and drug discovery.

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(CAS:820237-06-7)Benzaldehyde,3-methyl-4-(3-methylbutoxy)-
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